5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

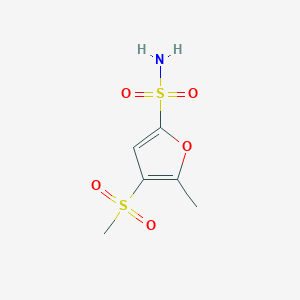

“5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” is a chemical compound with the molecular formula C6H9NO5S2 . It is a structure that includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of “5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide” consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . Attached to this ring are a methyl group, a methylsulfonyl group, and a sulfonamide group .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Enzyme Inhibition

Novel Synthesis and Anti-Inflammatory Properties

A study detailed a novel synthesis method for an anti-inflammatory agent involving key steps that utilized a derivative of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide. This process demonstrates the compound's role in developing therapeutic agents with anti-inflammatory properties (Urban et al., 2003).

Carbonic Anhydrase Inhibition

Furan sulfonylhydrazones derived from methane sulfonic acide hydrazide have been investigated for their inhibition activities against carbonic anhydrase I (hCA I), showcasing the compound's utility in exploring new inhibitors for this enzyme, which is significant in managing conditions like glaucoma (Gündüzalp et al., 2016).

Biocatalysis in Drug Metabolism

Metabolite Preparation Using Microbial Conversion

Research demonstrated the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, indicating the compound's role in drug metabolism studies. This approach used Actinoplanes missouriensis for the conversion, highlighting a method to obtain metabolites for further analysis (Zmijewski et al., 2006).

Antibacterial Activity

Synthesis and Antibacterial Activity

New sulfonamide derivatives and their metal complexes were synthesized and tested for antibacterial activity against various bacteria. This study underscores the potential of sulfonamide-based compounds, including 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide derivatives, in developing antibacterial agents (Özdemir et al., 2009).

Receptor Selectivity and Multifunctional Agents

Receptor Ligand Design

The manipulation of the sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines was explored for designing selective 5-HT7 receptor ligands. This research indicates the versatility of sulfonamide compounds in the development of new therapeutic agents targeting CNS disorders (Canale et al., 2016).

Corrosion Inhibition

Mild Steel Corrosion Inhibition

A study on the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic medium showcases another non-medical application of these compounds, emphasizing their potential in industrial applications (Sappani & Karthikeyan, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds, such as this one, often exhibit strong antimicrobial actions .

Mode of Action

The specific interaction of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide It is known that sulfonamide-based compounds usually work by inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Biochemical Pathways

The exact biochemical pathways affected by 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide Sulfonamide-based compounds are known to interfere with the bacterial synthesis of folic acid, an essential nutrient, thereby inhibiting their growth .

Result of Action

The molecular and cellular effects of 5-Methyl-4-(methylsulfonyl)furan-2-sulfonamide As a sulfonamide-based compound, it is likely to have antimicrobial properties, inhibiting the growth of bacteria by preventing the synthesis of essential nutrients .

Eigenschaften

IUPAC Name |

5-methyl-4-methylsulfonylfuran-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5S2/c1-4-5(13(2,8)9)3-6(12-4)14(7,10)11/h3H,1-2H3,(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOLUHNUJSRTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonyl-5-methylfuran-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)

![N-Methyl-N-[2-(4-methyl-4-phenylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2634964.png)

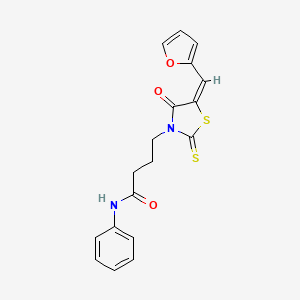

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)

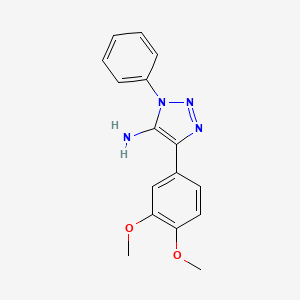

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-fluoroisonicotinamide](/img/structure/B2634973.png)

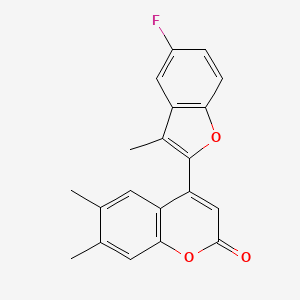

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B2634975.png)

![Tert-butyl N-[4-[(but-2-ynoylamino)methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2634976.png)

![3-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2634977.png)